molecular formula C5H9ClO B146379 1-Chloro-3-pentanone CAS No. 32830-97-0

1-Chloro-3-pentanone

Cat. No.: B146379
CAS No.: 32830-97-0
M. Wt: 120.58 g/mol
InChI Key: APNSUHRNUVUCIP-UHFFFAOYSA-N
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Description

1-Chloro-3-pentanone is an organic compound with the molecular formula C5H9ClO . It is also known by other names such as 3-Pentanone, 1-chloro- and β-Chloroethyl ethyl ketone . This compound is characterized by a ketone group (C=O) and a chlorine atom attached to the third carbon in a five-carbon chain. It is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

1-Chloro-3-pentanone can be synthesized through several methods. One common synthetic route involves the chlorination of 3-pentanone using reagents like triphosgene . The reaction conditions typically include a solvent such as 1,2-dichloroethane , a temperature of around 80°C, and the presence of an initiator like N,N-dimethylacetamide . The yield of this reaction can reach up to 97.93% under optimized conditions.

Chemical Reactions Analysis

1-Chloro-3-pentanone undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like or .

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized products using oxidizing agents like or .

Common reagents and conditions used in these reactions vary depending on the desired product. For example, reduction reactions typically require anhydrous conditions and a suitable solvent like ether or tetrahydrofuran .

Scientific Research Applications

1-Chloro-3-pentanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Chloro-3-pentanone involves its interaction with various molecular targets. The ketone group can participate in nucleophilic addition reactions, while the chlorine atom can undergo substitution reactions. These interactions can lead to the formation of different products, depending on the specific conditions and reagents used .

Comparison with Similar Compounds

1-Chloro-3-pentanone can be compared with other similar compounds, such as:

    1-Chloro-2-pentanone: This compound has the chlorine atom attached to the second carbon instead of the third.

    1-Chloro-4-pentanone: Here, the chlorine atom is attached to the fourth carbon.

    3-Chloropentan-2-one: In this compound, the ketone group is on the second carbon, and the chlorine atom is on the third carbon.

The unique positioning of the chlorine atom and the ketone group in this compound makes it distinct from these similar compounds, influencing its reactivity and applications .

Properties

IUPAC Name

1-chloropentan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H9ClO/c1-2-5(7)3-4-6/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APNSUHRNUVUCIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9067724
Record name 3-Pentanone, 1-chloro-
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Molecular Weight

120.58 g/mol
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CAS No.

32830-97-0
Record name 1-Chloro-3-pentanone
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Record name 1-Chloro-3-pentanone
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Record name 1-Chloro-3-pentanone
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Record name 3-Pentanone, 1-chloro-
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Record name 1-chloropentan-3-one
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Record name 1-CHLORO-3-PENTANONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary applications of 1-chloro-3-pentanone in organic synthesis?

A: this compound serves as a valuable reagent in organic synthesis, particularly in Robinson annulation reactions. [] This reaction enables the formation of six-membered rings, which are common structural motifs in numerous natural products and pharmaceuticals. This compound can often be used interchangeably with 1-penten-3-one and 1-dialkylamino-3-butanone in these reactions. []

Q2: How does the structure of this compound relate to its reactivity in Robinson annulation reactions?

A2: The structure of this compound featuring both a carbonyl group and a chlorine atom on the same molecule makes it a bifunctional reagent. This characteristic is crucial for its role in Robinson annulation. The carbonyl group can undergo nucleophilic attack, while the chlorine atom acts as a good leaving group, facilitating ring closure to form the desired six-membered ring structure.

Q3: The provided research papers mention the synthesis of hydrophenanthrene derivatives using this compound. Could you elaborate on the role of this compound in such syntheses?

A: In the synthesis of hydrophenanthrene derivatives, this compound acts as a crucial building block. Researchers have successfully employed it alongside the cyanomethyl derivative of Wieland-Miescher ketone to construct tricyclic compounds. [] These tricyclic intermediates are then further elaborated to afford diverse hydrophenanthrene lactams and other hydrophenanthrene derivatives, demonstrating the versatility of this compound in building complex polycyclic structures. []

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